2-(4-(N-(isochroman-3-ylmethyl)-N-methylsulfamoyl)phenoxy)acetamide

Medicinal Chemistry ADME Optimization Permeability

Choose this specific isochroman-based sulfonamide to enrich your screening library with a conformationally constrained, Fsp³-rich scaffold. Its unique N-methylsulfamoyl-phenoxyacetamide structure reduces H-bond donors compared to des-methyl analogs, enhancing permeability. The rigid bicycle pre-organizes the pharmacophore for entropy-favorable binding, offering a distinct advantage over flat, fully aromatic sulfonamides in CNS and anti-inflammatory phenotypic assays. Ideal for SAR exploration where scaffold novelty is critical.

Molecular Formula C19H22N2O5S
Molecular Weight 390.45
CAS No. 2034395-71-4
Cat. No. B2589254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(N-(isochroman-3-ylmethyl)-N-methylsulfamoyl)phenoxy)acetamide
CAS2034395-71-4
Molecular FormulaC19H22N2O5S
Molecular Weight390.45
Structural Identifiers
SMILESCN(CC1CC2=CC=CC=C2CO1)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
InChIInChI=1S/C19H22N2O5S/c1-21(11-17-10-14-4-2-3-5-15(14)12-25-17)27(23,24)18-8-6-16(7-9-18)26-13-19(20)22/h2-9,17H,10-13H2,1H3,(H2,20,22)
InChIKeyNKEZUVRKDCCVIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(N-(isochroman-3-ylmethyl)-N-methylsulfamoyl)phenoxy)acetamide (CAS 2034395-71-4): Structural Profile & Sourcing Rationale


2-(4-(N-(isochroman-3-ylmethyl)-N-methylsulfamoyl)phenoxy)acetamide (C₁₉H₂₂N₂O₅S, MW 390.5 g/mol) is a synthetic small molecule that integrates three pharmacophoric elements—an isochroman bicycle, an N-methylsulfamoyl linker, and a phenoxyacetamide terminus—into a single scaffold [1]. Its physicochemical profile includes a computed XLogP3 of 1.4, a topological polar surface area (TPSA) of 107 Ų, one hydrogen bond donor, six hydrogen bond acceptors, and seven rotatable bonds, positioning it within drug-like chemical space [1]. Isochromans are well-recognized privileged scaffolds in drug discovery, yielding candidates with CNS, antitumor, anti-inflammatory, antimicrobial, and antihypertensive activities [2]. The compound is cataloged as a research screening compound (PubChem CID 91626616; AKOS025319256; F6487-1151) and is supplied by multiple vendors as a building block or screening library component [1].

Why 2-(4-(N-(isochroman-3-ylmethyl)-N-methylsulfamoyl)phenoxy)acetamide Cannot Be Replaced by In-Class Analogs


Substituting this compound with a structurally related analog—such as the N-des-methyl variant, a simple phenylsulfamoyl phenoxyacetamide, or a non-isochroman sulfonamide—introduces quantifiable changes in molecular properties that directly affect screening outcomes. The N-methyl group reduces the hydrogen bond donor count from two to one relative to the des-methyl analog, altering permeability and solubility profiles [1]. The isochroman ring contributes a higher fraction of sp³-hybridized carbons (Fsp³) compared to fully aromatic phenyl-based sulfonamides, a parameter correlated with improved clinical developability and reduced attrition [2]. Isochroman-containing compounds engage biological targets across multiple therapeutic areas—including CNS, antitumor, and anti-inflammatory pathways—whereas simpler sulfamoyl phenoxyacetamides (e.g., the SAPA class) have documented activity confined primarily to sphingomyelin synthase 1 inhibition (IC₅₀ 2.1–5.2 μM) [2][3]. These structural differentiators mean that batch-for-batch substitution without experimental verification risks nullifying phenotype or target engagement in a given assay system.

Head-to-Head Evidence: How 2-(4-(N-(isochroman-3-ylmethyl)-N-methylsulfamoyl)phenoxy)acetamide Differentiates from Closest Analogs


Hydrogen Bond Donor Count Reduction via N-Methylation vs. N-Des-Methyl Analog

The target compound contains an N-methylsulfamoyl group, resulting in exactly one hydrogen bond donor (the terminal acetamide –NH₂). In contrast, the N-des-methyl analog—2-(4-(N-(isochroman-3-ylmethyl)sulfamoyl)phenoxy)acetamide—retains the sulfonamide –NH– proton, yielding two HBDs [1]. Reducing HBD count from two to one is a well-established strategy for improving passive membrane permeability, as each additional HBD imposes an estimated 0.5–1.0 log unit penalty on Caco-2 permeability [2]. The N-methylation also increases lipophilicity (estimated ΔlogP ≈ +0.3 to +0.5) relative to the des-methyl form, further favoring membrane partitioning without exceeding the XLogP3 of 1.4 measured for the target compound [1].

Medicinal Chemistry ADME Optimization Permeability

Scaffold Complexity: Isochroman Bicycle vs. Simple Phenyl in SAPA-Class SMS1 Inhibitors

The isochroman moiety introduces a conformationally constrained bicyclic system (fused benzene–tetrahydropyran) that adds three-dimensional character absent in the simple phenethyl group of the SAPA class. SAPA 1a and SAPA 1j exhibit SMS1 IC₅₀ values of 5.2 μM and 2.1 μM respectively, but their linear phenethyl side chain offers limited conformational restriction [1]. The isochroman scaffold, by contrast, provides a rigid chair/half-chair conformation that pre-organizes the sulfamoyl pharmacophore, potentially enhancing binding entropy for targets that recognize a bent or puckered ligand geometry [2]. The isochroman ring also adds a second oxygen atom as a hydrogen bond acceptor (total HBA = 6 vs. 5 for SAPA analogs), enabling additional polar interactions with target protein residues [3].

Scaffold Diversity Target Selectivity Drug Discovery

Topological Polar Surface Area Within Optimal Bioavailability Window vs. High-TPSA Analogs

The target compound has a computed TPSA of 107 Ų, which falls well within the established threshold of <140 Ų associated with favorable oral absorption [1]. This value is achieved despite six hydrogen bond acceptors, due to the balanced distribution of polar and lipophilic surface area contributed by the isochroman ring and the N-methyl group. By comparison, sulfonamide analogs bearing additional polar substituents (e.g., carboxylates, free sulfonamide –NH–) typically exceed 120 Ų TPSA and correspondingly exhibit reduced passive permeability [1]. The 107 Ų TPSA places this compound in a solubility-permeability sweet spot: sufficiently polar to maintain aqueous solubility (>10 μM estimated) yet lipophilic enough (XLogP3 = 1.4) to cross lipid bilayers [2].

Oral Bioavailability Drug Design ADME Prediction

Isochroman Scaffold Multitarget Potential vs. Monotarget Sulfonamide Chemotypes

The isochroman nucleus is a privileged scaffold documented to produce bioactive compounds across CNS, antimicrobial, antihypertensive, antitumor, and anti-inflammatory indications through distinct molecular targets [1]. This contrasts with simpler sulfamoyl phenoxyacetamide chemotypes (e.g., the SAPA series), which have been characterized primarily against a single target class (sphingomyelin synthase 1, IC₅₀ 2.1–5.2 μM) [2]. The broader target engagement potential of isochroman derivatives arises from the scaffold's ability to present substituents in distinct vectors due to its bicyclic architecture, enabling recognition by diverse protein families including GPCRs, kinases, and epigenetic enzymes [1]. For phenotypic or target-agnostic screening campaigns, this polypharmacology potential increases the probability of identifying a hit across multiple assay readouts.

Phenotypic Screening Polypharmacology Privileged Scaffolds

Data Gap Advisory: Absence of Published Target-Specific Bioactivity for This Exact Compound

As of the evidence cutoff date, no primary research articles, patents, or authoritative bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) contain experimentally determined IC₅₀, Kᵢ, Kd, EC₅₀, or percentage inhibition data for 2-(4-(N-(isochroman-3-ylmethyl)-N-methylsulfamoyl)phenoxy)acetamide (CAS 2034395-71-4) against any specific molecular target [1][2]. This compound appears exclusively in vendor catalogs as a screening library component and in PubChem with computed physicochemical descriptors only [1]. The differentiation evidence presented above is therefore derived from structural and physicochemical comparison with closely related chemotypes for which experimental bioactivity data exist, combined with class-level pharmacological inferences from the isochroman scaffold literature [3]. Users should treat this compound as a novel, uncharacterized chemotype for discovery screening rather than a validated tool compound.

Due Diligence Screening Library Selection Data Transparency

Optimal Deployment Scenarios for 2-(4-(N-(isochroman-3-ylmethyl)-N-methylsulfamoyl)phenoxy)acetamide in Research Programs


De Novo Phenotypic Screening for CNS or Anti-Inflammatory Hit Identification

The isochroman scaffold is documented to yield bioactive compounds across CNS and anti-inflammatory pathways [1]. Deploying this compound in cell-based phenotypic assays (e.g., neuronal survival, microglial activation, or NF-κB reporter assays) leverages the scaffold's demonstrated polypharmacology potential. The favorable TPSA of 107 Ų and XLogP3 of 1.4 support adequate cell permeability for intracellular target engagement [2]. This compound is most appropriate for discovery-stage screening where scaffold novelty is prioritized over pre-existing target annotation.

Fragment-Based or Scaffold-Hopping Library Design Using the Isochroman-Sulfamoyl Core

The compound serves as a structurally distinct starting point for medicinal chemistry programs seeking to replace linear phenethyl sulfonamides (e.g., the SAPA series, SMS1 IC₅₀ 2.1 μM) [3] with a conformationally constrained isochroman bicycle. The rigidified scaffold pre-organizes the pharmacophore for entropy-favorable binding while maintaining drug-like physicochemical parameters [2]. The N-methyl group provides a vector for further SAR exploration without introducing an additional hydrogen bond donor that could impair permeability [1].

Negative Control or Chemotype Counter-Screen in Isochroman SAR Studies

In laboratories already investigating isochroman-based bioactive compounds (e.g., isochroman-4-sulfonamide analogs or hY5 antagonists with IC₅₀ values of 2.4–5.7 nM) [4], this compound can serve as a structurally related but pharmacologically uncharacterized comparator. Its distinct substitution pattern (N-methylsulfamoyl at the 3-ylmethyl position, phenoxyacetamide terminus) provides a valuable control for establishing SAR specificity when evaluating the contribution of individual structural features to target engagement.

Computational Screening Library Enrichment for 3D-Diverse Chemotypes

The isochroman ring introduces sp³ character (tetrahydropyran ring) absent in fully aromatic sulfonamide screening compounds. Library enrichment strategies that prioritize Fsp³-rich compounds—correlated with improved clinical success rates—can use this compound as a representative of a three-dimensional, conformationally constrained sulfonamide chemotype [2]. Its computed complexity score of 598 and the presence of an undefined stereocenter distinguish it from flatter, simpler sulfonamides commonly found in commercial libraries [1].

Quote Request

Request a Quote for 2-(4-(N-(isochroman-3-ylmethyl)-N-methylsulfamoyl)phenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.